Methyl 3-[(prop-2-en-1-yl)amino]butanoate
Description
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is an aliphatic ester derivative featuring an allylamine (prop-2-en-1-ylamino) substituent at the β-position of the butanoate backbone. The compound’s allylamino group and ester functionality suggest roles in organic synthesis, particularly as a precursor for heterocyclic systems or polymerization reactions. Its comparison with related compounds—varying in substituents (e.g., aryl, benzoyl, or oxo groups) and functional groups (e.g., carboxylic acids)—highlights key differences in physicochemical properties and reactivity .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(prop-2-enylamino)butanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 |
InChI Key |
JRKYCXKKTZJGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(prop-2-en-1-yl)amino]butanoate typically involves the esterification of 3-[(prop-2-en-1-yl)amino]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(prop-2-en-1-yl)amino]butanoic acid.
Reduction: 3-[(prop-2-en-1-yl)amino]butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(prop-2-en-1-yl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Allylamino vs. Aryl/Benzoylamino Groups
- Unlike aromatic amines (e.g., in compound 3), allylamines are less stabilized by resonance, increasing their reactivity toward electrophiles. This could enable unique pathways, such as Michael additions or thermal rearrangements.
- Aryl/Benzoylamino Groups: In compounds 1 and 3, the benzoyl and aryl groups provide steric bulk and electronic stabilization via conjugation. For example, compound 3 undergoes cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines and imidazoles, likely facilitated by the electron-withdrawing benzoyl group and α,β-unsaturation .
Ester vs. Carboxylic Acid Functionality
- Esters are also more thermally stable under acidic conditions, as seen in compound 3’s cyclization at 130–140°C .
- Carboxylic Acid : Compound 4 ’s acid group increases polarity and hydrogen-bonding capacity, affecting crystallization behavior. Safety data for this compound highlight risks of inhalation exposure, necessitating stringent handling protocols .
Biological Activity
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H19NO3 and a molecular weight of approximately 215.28 g/mol. The compound features a prop-2-en-1-yl group attached to an amino butanoate structure, which suggests potential reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of methyl butanoate with prop-2-en-1-amine. This process can be optimized through various conditions such as temperature, solvent choice, and catalysts to improve yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| HeLa | 15.0 |
| MCF7 | 10.0 |
These results indicate that this compound could serve as a lead compound for the development of new anticancer agents.
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways.
Case Studies
-
Study on HCT116 Cells :
- Researchers treated HCT116 cells with varying concentrations of this compound.
- Results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
-
Combination Therapy :
- A study investigated the effects of combining this compound with standard chemotherapeutics.
- The combination yielded synergistic effects, reducing IC50 values significantly compared to single-agent treatments.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models indicate low acute toxicity, although further studies are needed to evaluate long-term effects and safety profiles.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 3-[(prop-2-en-1-yl)amino]butanoate?
Answer:
The synthesis typically involves a two-step process:
Esterification : Reacting 3-aminobutanoic acid with methanol under acidic conditions to yield methyl 3-aminobutanoate.
Alkylation : Introducing the prop-2-en-1-yl (allyl) group via nucleophilic substitution or reductive amination. For example, allyl bromide can be used in the presence of a base like triethylamine to alkylate the amine group.
Key purity checks include HPLC (to monitor reaction progress) and NMR (to confirm substitution patterns). Building block catalogs (e.g., Enamine Ltd) list this compound as a precursor for heterocyclic systems, suggesting its utility in modular synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.6–5.8 ppm (allyl protons), δ 3.6 ppm (methoxy group), and δ 2.5–3.2 ppm (methylene groups adjacent to the amine).
- ¹³C NMR : Signals for the ester carbonyl (~170 ppm) and allyl carbons (~115–135 ppm).
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N–H (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 173 (C₈H₁₃NO₂⁺) and fragmentation patterns confirming the allyl group loss.
Comparative analysis with similar esters (e.g., methyl 4-aminobutanoate) helps validate assignments .
Advanced: How can crystallographic challenges in resolving the structure of this compound be addressed?
Answer:
- Data Collection : Use high-resolution X-ray diffraction (single-crystal) with synchrotron radiation to enhance weak reflections.
- Refinement with SHELXL :
- Validation Tools : Check for overfitting using Rfree and enforce geometric constraints (e.g., bond lengths ± 0.02 Å from ideal values) .
Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., α-carbon to the ester).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies : Model interactions with enzymes (e.g., lipases) for biocatalytic modifications. PubChem data on analogous esters (e.g., methyl 4-aminobutanoate) provide baseline parameters for simulations .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation :
- Compare NMR coupling constants with DFT-predicted dihedral angles.
- Use 2D-COSY and HSQC to resolve overlapping signals in crowded regions.
- Isotopic Labeling : Introduce ¹³C at the amine to track coupling in HMBC spectra.
- Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with spectroscopic predictions. Discrepancies >5% warrant re-evaluation of sample purity or data collection conditions .
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid side reactions.
- Stability Monitoring : Regular TLC/HPLC checks for degradation (e.g., free amine formation). Protocols from analogous esters (e.g., ethyl 3-hydroxybutanoate) suggest a shelf life of 6–12 months under these conditions .
Advanced: How is the compound’s stability under varying pH conditions quantitatively assessed?
Answer:
- Kinetic Studies : Conduct hydrolysis experiments at pH 1–14, monitoring ester cleavage via:
- UV-Vis Spectroscopy : Track absorbance changes at λ = 260 nm (carboxylic acid formation).
- LC-MS : Identify degradation products (e.g., 3-[(prop-2-en-1-yl)amino]butanoic acid).
- Arrhenius Analysis : Determine activation energy (Ea) for hydrolysis at elevated temperatures (40–80°C).
- Buffer Compatibility : Use phosphate (pH 6–8) for short-term stability; avoid strongly acidic/basic media .
Basic: What are the applications of this compound in medicinal chemistry?
Answer:
- Peptide Mimetics : The allyl group enables photo-crosslinking for probing protein-ligand interactions.
- Prodrug Design : Ester hydrolysis in vivo releases the active amine for sustained delivery.
- Heterocyclic Synthesis : React with aldehydes to form pyrrolidines via [3+2] cycloadditions. Building block catalogs highlight its use in kinase inhibitor scaffolds .
Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?
Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/IPA to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for absolute configuration assignment.
- Enzymatic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer. Reference protocols for methyl tert-butyl derivatives suggest >95% ee under optimized conditions .
Advanced: What computational tools predict the compound’s solubility and partition coefficients?
Answer:
- LogP Prediction : Use ChemAxon or ACD/Labs software with atom-type contributions. Experimental validation via shake-flask method (octanol/water).
- Solubility Parameters : Apply Hansen Solubility Parameters (HSP) to screen solvents. PubChem’s XLogP3 value for methyl 4-aminobutanoate (0.8) provides a benchmark .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
